molecular formula C13H16O4 B139638 Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- CAS No. 111841-07-7

Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-

Cat. No. B139638
M. Wt: 236.26 g/mol
InChI Key: IWZBNLQMMUTGFS-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-, often abbreviated as 2,4’-Dihydroxyacetophenone, is an organic compound .


Synthesis Analysis

This compound can be obtained by the reaction of 2,3-dihydropyran with resaceto-phenone in the presence of concentrated hydrochloric acid (some drops) at room temperature overnight (33%). In later runs, p-toluenesulfonic acid was used as a catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C13H16O4. It has a molecular weight of 236.26 .


Physical And Chemical Properties Analysis

This compound has a melting point of 76–78°C. It is soluble in Chloroform, Dichloromethane, and Methanol. It appears as an off-white solid .

properties

IUPAC Name

1-[2-hydroxy-4-(oxan-2-yloxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(14)11-6-5-10(8-12(11)15)17-13-4-2-3-7-16-13/h5-6,8,13,15H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZBNLQMMUTGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2CCCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469268
Record name 1-{2-Hydroxy-4-[(oxan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-

CAS RN

111841-07-7
Record name 1-{2-Hydroxy-4-[(oxan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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